molecular formula C23H26ClNO3 B2882033 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid CAS No. 1024023-22-0

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Cat. No. B2882033
CAS RN: 1024023-22-0
M. Wt: 399.92
InChI Key: RVYGDARILBXHBS-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, also known as 4-chloro-4-cyclohexyl-2-methylaminophenyl-4-oxobutanoic acid (CCMAPOB) is a powerful and versatile chemical compound that has been used in a wide range of scientific research applications. It is a white powder, soluble in water, and has a molecular weight of 363.85 g/mol. CCMAPOB is a derivative of the amino acid phenylalanine, and its chemical structure is similar to that of other compounds in the family of phenylalanine derivatives.

Scientific Research Applications

Molecular Docking and Biological Activity

A study on butanoic acid derivatives, including compounds similar to 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, highlighted their potential in inhibiting Placenta growth factor (PIGF-1) based on molecular docking studies. These derivatives display good biological activities, suggesting their relevance in pharmacological contexts (Vanasundari et al., 2018).

Spectroscopic Analysis and Structural Investigations

Research has focused on the vibrational, structural, and electronic characteristics of similar compounds through both experimental and theoretical lenses. Studies employing FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations have been pivotal in understanding the stability, reactivity, and nonlinear optical properties of these molecules. Such insights are critical for developing materials with specific optical applications (Rahul Raju et al., 2015).

Potential for Nonlinear Optical Materials

The dipole moment and hyperpolarizabilities of butanoic acid derivatives indicate that these compounds could be excellent candidates for nonlinear optical materials. This potential is derived from their electronic structure and molecular interactions, as elucidated through DFT and NBO analysis (Vanasundari et al., 2018).

Chemical Reactivity and Interaction Studies

Comprehensive DFT, molecular dynamics (MD), and docking studies reveal the chemical reactivity, bonding interactions, and potential inhibitory activities against specific enzymes for compounds like this compound. Such research aids in the prediction of reactivity sites and the understanding of molecular mechanisms underlying biological activities (Y. Sheena Mary et al., 2017).

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO3/c24-20-12-6-16(7-13-20)15-25-21(23(27)28)14-22(26)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-13,17,21,25H,1-5,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGDARILBXHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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